

A Comprehensive Technical Guide to the Solubility of Sodium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium bromide*

Cat. No.: *B107317*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **sodium bromide** (NaBr) in a variety of common organic solvents. Understanding the solubility of this inorganic salt is critical for its application in numerous fields, including organic synthesis, pharmaceutical formulation, and materials science. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of Sodium Bromide

The solubility of **sodium bromide** in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. The following tables summarize the quantitative solubility of NaBr in several key organic solvents, expressed in grams of NaBr per 100 grams of solvent (g/100 g).

Table 1: Solubility in Alcohols

Solvent	Temperature (°C)	Solubility (g/100 g)
Methanol	0	17.3[1][2][3][4]
10	17.0[1]	
15	16.9[1]	
20	16.8[1][2][3][4]	
30	16.5[1]	
40	16.1[1][2][3][4]	
50	15.8[1]	
60	15.3[1][2][3][4]	
Ethanol (absolute)	0	2.445[1]
10	2.379[1]	
15	2.343[1]	
20	2.322[1]	
25	2.314[1]	
30	2.292[1]	
40	2.276[1]	
50	2.259[1]	
60	2.312[1]	
70	2.345[1]	
1-Propanol	25	0.4562[1]
2-Propanol	25	0.1313[1]
1-Butanol	25	0.246[1]
2-Butanol	25	0.0341[1]
Isobutanol	25	0.0951[1]

1-Pentanol	20	0.12[1]
Ethylene Glycol	25	35.4[1]
Glycerol (98.5%)	20	38.7[1]

Table 2: Solubility in Ketones and Ethers

Solvent	Temperature (°C)	Solubility (g/100 g)
Acetone	25	0.08[1]
Diethyl Ether	20	0.08[1]
Tetrahydrofuran	25	0.0169[1]

Table 3: Solubility in Amides and Other Nitrogen-Containing Solvents

Solvent	Temperature (°C)	Solubility (g/100 g)
N,N-Dimethylformamide (DMF)	10.3	3.2[1][2][3]
N-Methylformamide	25	28[1]
Acetamide	80	14.4[1]
	100	17.6[1]
	120	22[1]
Acetonitrile	18	0.04[1]
	25	0.04[1]
Pyridine	-	Soluble[1]
Ethylenediamine	25	54.4[1]
Ethanolamine	25	33.6[1]

Table 4: Solubility in Other Organic Solvents

Solvent	Temperature (°C)	Solubility (g/100 g)
Formic Acid	18	19.3[1][2][3]
25	19.4[1][2][3]	
γ-Butyrolactone	25	0.23[1]
Propylene Carbonate	25	0.08[1]
Ethylene Carbonate	40	0.31[1]
Benzonitrile	-	Insoluble[1]
Methyl Acetate	-	Insoluble[1]
Ethyl Acetate	-	Insoluble[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for two common and effective experimental protocols.

Isothermal Equilibrium Saturation Method

This method, also known as the "shake-flask" or "equilibrium concentration" method, is a widely used technique to determine the thermodynamic equilibrium solubility of a solute in a solvent. [5][6]

Materials and Apparatus:

- **Sodium Bromide** (anhydrous, high purity)
- Organic solvent of interest (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge

- Syringe filters (chemically compatible with the solvent)
- Volumetric flasks and pipettes
- Appropriate analytical instrument for concentration determination (e.g., ICP-OES for sodium, ion chromatography for bromide, or a validated titration method).

Procedure:

- **Sample Preparation:** Add an excess amount of **sodium bromide** to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary significantly depending on the solvent and temperature and should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant). A typical equilibration time is 24 to 72 hours.[5][6]
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase from the saturated solution, centrifuge the sample at a controlled temperature.
- **Sample Extraction:** Carefully extract a known volume of the clear supernatant using a syringe. Immediately filter the solution through a chemically resistant syringe filter to remove any remaining solid particles.
- **Concentration Analysis:** Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the chosen analytical method.
- **Quantification:** Determine the concentration of sodium or bromide ions in the diluted solution using a pre-calibrated analytical instrument.
- **Calculation:** Calculate the solubility of **sodium bromide** in the original organic solvent, taking into account the dilution factor. The results are typically expressed as g/100 g of solvent or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.[1][7]

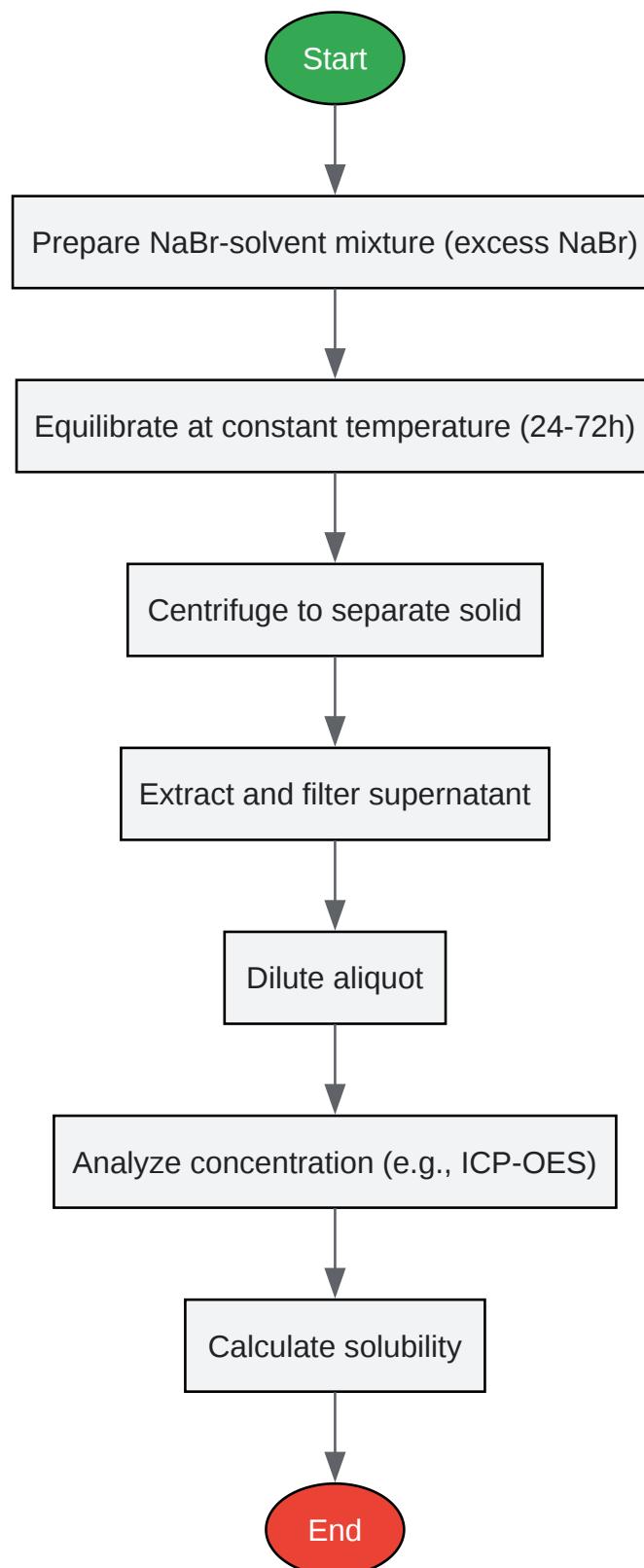
Materials and Apparatus:

- **Sodium Bromide** (anhydrous, high purity)
- Organic solvent of interest (analytical grade, volatile)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., filter paper and funnel)
- Evaporating dish
- Drying oven

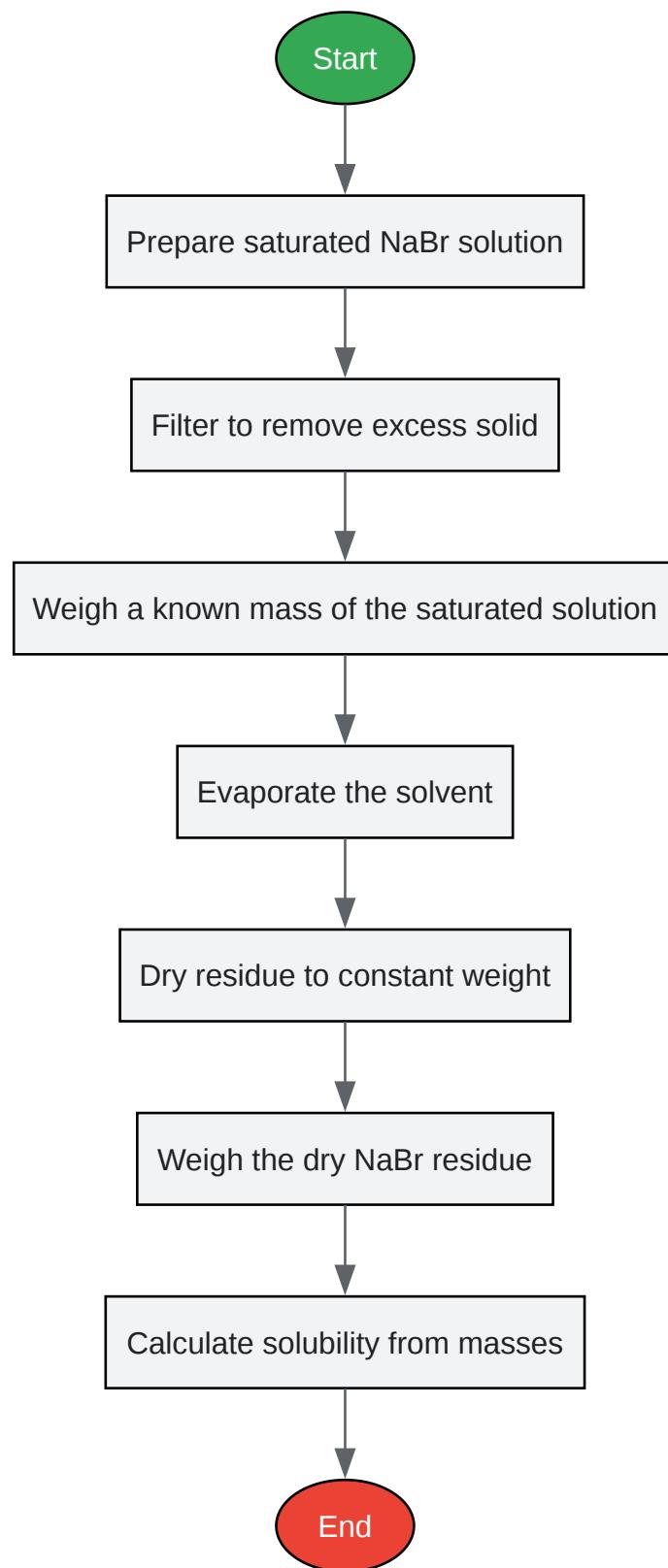

Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of **sodium bromide** in the organic solvent as described in the Isothermal Equilibrium Saturation Method (Steps 1 and 2).
- Filtration: Filter the saturated solution to remove all undissolved solid.
- Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, filtered saturated solution into the pre-weighed evaporating dish and record the total mass.
- Solvent Evaporation: Carefully evaporate the solvent from the solution in the evaporating dish. This can be done at room temperature in a fume hood or by gentle heating. Ensure that the temperature is kept low enough to avoid any decomposition or spattering of the **sodium bromide**.

- Drying the Residue: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the **sodium bromide** (e.g., 100-120°C).
- Constant Weight Determination: Cool the evaporating dish in a desiccator and then weigh it. Repeat the drying and cooling process until a constant mass is achieved, indicating that all the solvent has been removed.
- Calculation:
 - Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
 - Mass of dissolved **sodium bromide** = (Mass of dish + dry residue) - (Mass of empty dish)
 - Mass of the solvent = Mass of the saturated solution - Mass of dissolved **sodium bromide**
 - Solubility (g/100 g solvent) = (Mass of dissolved **sodium bromide** / Mass of the solvent) x 100


Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of **sodium bromide**.


[Click to download full resolution via product page](#)

Caption: General workflow for solubility determination.

[Click to download full resolution via product page](#)

Caption: Isothermal Equilibrium Saturation Method.

[Click to download full resolution via product page](#)

Caption: Gravimetric Method for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. scribd.com [scribd.com]
- 3. biorelevant.com [biorelevant.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Sodium Bromide in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107317#sodium-bromide-solubility-in-various-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com